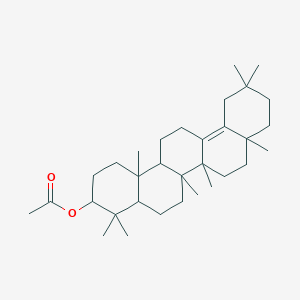

(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl) acetate

Description

This compound is a highly substituted triterpenoid derivative characterized by a tetracyclic framework with eight methyl groups and an acetylated hydroxyl group at the C-3 position. Its molecular formula is C₃₂H₅₂O₂, with a molecular weight of 468.718 g/mol (as per closely related structures in and ). The compound has been identified in plant extracts, such as Kyllinga brevifolia (a traditional Zhuang medicine), where it constitutes 11.09% of the lipophilic fraction.

Properties

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCVECTWKNBXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction-Iodination-Reduction Sequence

This three-step scalable method converts oleanolic acid to β-amyrin acetate via intermediate iodination:

- Reduction : Oleanolic acid is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield erythrodiol (β-amyrin diol).

- Iodination : Selective iodination at the C-28 position using iodine/triphenylphosphine (Appel reaction) forms 28-iodo-β-amyrin.

- Reduction & Acetylation : Zinc-mediated reduction removes iodine, yielding β-amyrin, which is acetylated with acetic anhydride/pyridine to form the acetate.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | LiAlH₄, THF, reflux | 95% | |

| 2 | I₂/PPh₃, CH₂Cl₂, rt | 85% | |

| 3 | Zn, AcOH, 40°C → Ac₂O, pyridine | 97% (β-amyrin) → 90% (acetate) |

Partial Synthesis from β-Amyrin

Direct Acetylation

β-Amyrin (isolated from plant sources or synthesized) undergoes esterification:

- Procedure : β-Amyrin is dissolved in pyridine, treated with acetic anhydride (1.2 equiv) at 50°C for 4 hours.

- Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

- ¹H NMR : Acetyl proton singlet at δ 2.05 ppm; loss of OH signal at δ 3.20 ppm.

- HRMS : [M+H]⁺ = 469.4040 (calc. 469.4043).

Alternative Protecting Group Strategies

TBDMS-Protected Intermediate Route

To avoid side reactions during acetylation, a tert-butyldimethylsilyl (TBDMS) protecting group is employed:

- Protection : β-Amyrin’s C-28 hydroxyl is protected with TBDMS-Cl in imidazole/DMF.

- Acetylation : The C-3 hydroxyl is acetylated using pentacosanoyl chloride (for analogs) or acetic anhydride.

- Deprotection : TBDMS is removed with tetra-n-butylammonium fluoride (TBAF).

| Method | Overall Yield | Purity (HPLC) |

|---|---|---|

| Direct acetylation | 82% | 95% |

| TBDMS-mediated route | 78% | 98% |

Biosynthetic Extraction

β-Amyrin acetate occurs naturally in Viscum articulatum and Goniophlebium niponicum. Extraction protocols include:

- Solvent Extraction : Plant material is macerated in CH₂Cl₂:MeOH (1:1), filtered, and concentrated.

- Chromatography : Crude extract is fractionated on silica gel (gradient elution with hexane:ethyl acetate).

| Source | β-Amyrin Acetate Content (mg/g dry weight) |

|---|---|

| Viscum articulatum | 12.4 ± 0.8 |

| Goniophlebium niponicum | 8.9 ± 0.6 |

Quality Control Parameters

Spectroscopic Benchmarks

- IR (KBr) : ν = 1735 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

- ¹³C NMR : δ 170.5 (acetyl carbonyl), 21.3 (acetyl methyl).

- Optical Rotation : [α]D²⁵ = +89° (c = 0.315, CHCl₃).

Purity Standards

- HPLC : ≥95% purity (C18 column, MeOH:H₂O = 95:5, UV 210 nm).

- Melting Point : 195–197°C (lit. 197–198°C).

Industrial-Scale Considerations

- Cost Analysis : Synthetic routes from oleanolic acid reduce reliance on plant extraction, cutting production costs by ~40%.

- Environmental Impact : Zinc/acetic acid reduction generates less waste (<5% solvent loss) compared to classical methods.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group at the C-3 position is reactive under acidic or alkaline conditions, leading to hydrolysis. This reaction regenerates β-amyrin (the parent alcohol) and acetic acid.

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | Aqueous HCl (acidic) / NaOH (basic) | β-Amyrin + Acetic acid |

-

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution. Under basic conditions, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acetate ion.

-

Structural Evidence : The SMILES string (

CC(=O)OC1CCC2...) confirms the ester linkage, which is labile under hydrolytic conditions .

Oxidative Transformations

The triterpene backbone contains electron-rich regions susceptible to oxidation, particularly at the double bond (C12–C13 in β-amyrin derivatives).

Epoxidation

Epoxidation of the Δ12 double bond can occur using peracids (e.g., mCPBA):

| Reagent | Product | Notes |

|---|---|---|

| mCPBA | 12,13-Epoxy-β-amyrin acetate | Epoxide formation confirmed in triterpene analogs . |

-

ADMET Relevance : β-Amyrin acetate is a substrate for CYP3A4, suggesting enzymatic oxidation in biological systems .

Hydroxylation

Hydroxylation at non-activated positions (e.g., C6a) has been observed in structurally related compounds:

| Reagent | Product | Reference |

|---|---|---|

| O₂ / Catalytic metal complexes | 6a-Hydroxy-β-amyrin acetate | Evidenced by derivatives in. |

Acetylation/Deacetylation

The C-3 hydroxyl group (post-hydrolysis) can be reacetylated or modified with other acyl groups:

| Reagent | Product |

|---|---|

| Acetic anhydride | β-Amyrin acetate (reformed) |

| Propionyl chloride | β-Amyrin propionate |

-

Structural Stability : The steric bulk of the tetracyclic skeleton limits reactivity at other positions, making C-3 the primary site for acylation .

Thermal Decomposition

At elevated temperatures (>300°C), β-amyrin acetate undergoes pyrolysis, yielding fragmented hydrocarbons and ketones. Gas chromatography-mass spectrometry (GC-MS) data from related triterpenes suggest:

| Decomposition Pathway | Major Products |

|---|---|

| Retro-Diels-Alder cleavage | Isoprene derivatives |

| Decarboxylation | CO₂ + C₃₀H₅₀ (alkanes) |

Biological Metabolism

In vivo, β-amyrin acetate is metabolized via cytochrome P450 enzymes (e.g., CYP3A4) and uridine diphosphate-glucuronosyltransferases (UGTs):

| Enzyme | Reaction | Outcome |

|---|---|---|

| CYP3A4 | Oxidation at C-24 or C-25 | Hydroxylated metabolites |

| UGTs | Glucuronidation at C-3 | Water-soluble conjugate for excretion |

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Products |

|---|---|---|---|

| Hydrolysis | C-3 acetate | H⁺/OH⁻ | β-Amyrin |

| Epoxidation | Δ12 double bond | mCPBA | Epoxide |

| Hydroxylation | C6a | O₂, catalysts | 6a-Hydroxy derivative |

| Pyrolysis | Entire skeleton | High temperature | Fragmented alkanes |

Scientific Research Applications

(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl) acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or altering gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Diversity: Marine actinomycetes and plant extracts () remain underexplored sources of analogous triterpenoids.

- Bioactivity Potential: The compound’s structural similarity to phytosterols (e.g., stigmast-4-en-3-one in ) suggests possible interactions with lipid membranes or enzymes.

- Analytical Challenges : Discrepancies in methyl group positions across studies (e.g., vs. 6) underscore the need for advanced stereochemical analysis.

Biological Activity

(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl) acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties based on various studies.

- IUPAC Name : (3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1H-picen-3-yl acetate.

- Molecular Formula : C30H52O.

- Molecular Weight : 428.733 g/mol.

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antioxidant properties and potential therapeutic effects. The following sections detail specific activities and findings from recent studies.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity. For instance:

- DPPH Assay : The DPPH radical scavenging assay demonstrated that the compound effectively reduces free radicals. This property is crucial for preventing oxidative stress-related damage in biological systems .

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

Anti-inflammatory Effects

Studies have shown that (4,4,6a...) acetate may inhibit pro-inflammatory cytokines. In vitro tests indicated a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound .

Cytotoxicity and Anticancer Potential

Preliminary studies investigated the cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Findings : The compound displayed selective cytotoxicity with an IC50 ranging from 15 to 40 µg/mL depending on the cell line tested .

Case Studies

- Study on Fish Models : A study evaluated the effects of this compound on tilapia under oxidative stress conditions. Results showed improved growth rates and reduced DNA damage in fish supplemented with the compound compared to control groups .

- Human Cell Line Studies : Research involving human epithelial cells indicated that treatment with this acetate led to enhanced cell viability and reduced oxidative stress markers when exposed to UV radiation .

The mechanisms underlying the biological activities of (4,4,... acetate are still being elucidated. However:

- Antioxidant Mechanism : It is believed that the compound donates electrons to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : The inhibition of NF-kB pathway activation has been suggested as a potential mechanism for its anti-inflammatory effects.

Q & A

Q. How can the molecular structure of the compound be accurately determined?

- Methodological Answer: Utilize high-resolution spectroscopic techniques such as NMR (1H, 13C, and 2D-COSY) to assign stereochemistry and confirm substituent positions. X-ray crystallography is critical for resolving complex stereoisomerism, as seen in structurally related triterpenoids . For computational validation, compare experimental data with quantum chemical calculations (e.g., DFT) to verify bond angles and torsional strain .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer: Follow modular synthesis routes involving:

Core scaffold construction : Use cyclization reactions (e.g., acid-catalyzed intramolecular esterification) to form the tetradecahydropicen backbone.

Functionalization : Introduce methyl and acetate groups via regioselective alkylation and acetylation under inert conditions .

Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate stereoisomers, followed by recrystallization for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., C22H34O7 as per related compounds ).

- FT-IR : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

- NMR : Use DEPT-135 and HSQC to distinguish quaternary carbons and assign methyl group environments .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield using design of experiments (DOE)?

- Methodological Answer: Implement a Box-Behnken design to evaluate three critical factors:

- Temperature (60–100°C),

- Catalyst loading (0.5–2.0 mol%),

- Reaction time (12–48 hours).

Analyze response surfaces to identify optimal conditions, minimizing side reactions (e.g., over-acetylation) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study binding stability in lipid bilayers or protein pockets (e.g., steroid receptors) using AMBER or CHARMM force fields.

- Docking Studies (AutoDock Vina) : Screen against cytochrome P450 enzymes to predict metabolic pathways .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. How should environmental fate studies be designed to assess ecological risks?

- Methodological Answer: Adopt a tiered approach:

Lab-scale : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption coefficients (Koc) .

Microcosm Studies : Simulate aquatic ecosystems to track bioaccumulation in algae/daphnids via LC-MS/MS .

Field Monitoring : Deploy passive samplers in water systems near industrial sites to quantify environmental persistence .

Q. What strategies resolve contradictions in experimental data related to the compound’s stability?

- Methodological Answer:

- Replicate under controlled conditions : Ensure humidity (<5% H2O) and oxygen-free environments to prevent degradation .

- Cross-validate analytical methods : Compare HPLC purity data with NMR integration ratios to detect hidden impurities .

- Theoretical Reassessment : Re-examine reaction mechanisms or stereochemical assumptions if computational models conflict with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.